Cas no 1369896-27-4 (3-bromo-5-(tert-butoxy)aniline)

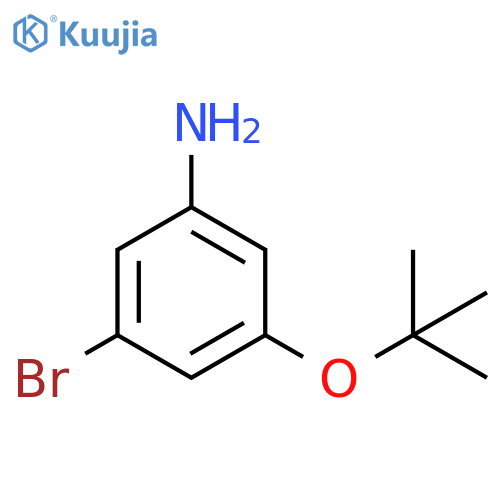

1369896-27-4 structure

商品名:3-bromo-5-(tert-butoxy)aniline

CAS番号:1369896-27-4

MF:C10H14BrNO

メガワット:244.128262042999

MDL:MFCD29094221

CID:2950567

PubChem ID:103588136

3-bromo-5-(tert-butoxy)aniline 化学的及び物理的性質

名前と識別子

-

- 3-溴-5-(叔丁基氧基)苯胺

- BenzenaMine, 3-broMo-5-(1,1-diMethylethoxy)-

- 3-Bromo-5-(1,1-dimethylethoxy)benzenamine

- 3-bromo-5-(tert-butoxy)aniline

-

- MDL: MFCD29094221

- インチ: 1S/C10H14BrNO/c1-10(2,3)13-9-5-7(11)4-8(12)6-9/h4-6H,12H2,1-3H3

- InChIKey: PCWCRJSGVBFQAP-UHFFFAOYSA-N

- ほほえんだ: C1(N)=CC(OC(C)(C)C)=CC(Br)=C1

じっけんとくせい

- 密度みつど: 1.345±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: 極微溶性(0.12 g/l)(25ºC)、

3-bromo-5-(tert-butoxy)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-3114348-0.5g |

3-bromo-5-(tert-butoxy)aniline |

1369896-27-4 | 95.0% | 0.5g |

$858.0 | 2025-03-19 | |

| 1PlusChem | 1P009WYA-50mg |

BenzenaMine, 3-broMo-5-(1,1-diMethylethoxy)- |

1369896-27-4 | 95% | 50mg |

$368.00 | 2023-12-22 | |

| 1PlusChem | 1P009WYA-250mg |

BenzenaMine, 3-broMo-5-(1,1-diMethylethoxy)- |

1369896-27-4 | 95% | 250mg |

$737.00 | 2023-12-22 | |

| 1PlusChem | 1P009WYA-5g |

BenzenaMine, 3-broMo-5-(1,1-diMethylethoxy)- |

1369896-27-4 | 95% | 5g |

$4004.00 | 2023-12-22 | |

| Aaron | AR009X6M-50mg |

BenzenaMine, 3-broMo-5-(1,1-diMethylethoxy)- |

1369896-27-4 | 95% | 50mg |

$377.00 | 2025-02-14 | |

| 1PlusChem | 1P009WYA-100mg |

BenzenaMine, 3-broMo-5-(1,1-diMethylethoxy)- |

1369896-27-4 | 95% | 100mg |

$536.00 | 2023-12-22 | |

| Enamine | EN300-3114348-5g |

3-bromo-5-(tert-butoxy)aniline |

1369896-27-4 | 95% | 5g |

$3189.0 | 2023-09-05 | |

| Enamine | EN300-3114348-1.0g |

3-bromo-5-(tert-butoxy)aniline |

1369896-27-4 | 95.0% | 1.0g |

$1100.0 | 2025-03-19 | |

| Enamine | EN300-3114348-0.05g |

3-bromo-5-(tert-butoxy)aniline |

1369896-27-4 | 95.0% | 0.05g |

$256.0 | 2025-03-19 | |

| Enamine | EN300-3114348-10.0g |

3-bromo-5-(tert-butoxy)aniline |

1369896-27-4 | 95.0% | 10.0g |

$4729.0 | 2025-03-19 |

3-bromo-5-(tert-butoxy)aniline 関連文献

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

3. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

1369896-27-4 (3-bromo-5-(tert-butoxy)aniline) 関連製品

- 81216-14-0(7-bromohept-1-yne)

- 61389-26-2(Lignoceric Acid-d4)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬